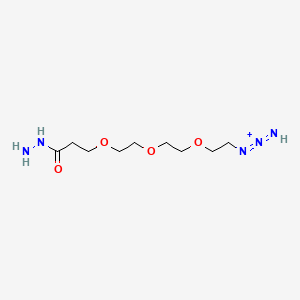![molecular formula C21H36O3Si B8265411 (4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one](/img/structure/B8265411.png)
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one is a complex organic compound with a unique structure that includes a benzyloxy group, a triethylsilyl group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of hydroxyl groups, selective oxidation, and the introduction of the benzyloxy and triethylsilyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The benzyloxy and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and triethylsilyl groups can influence the compound’s binding affinity and specificity, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
(4S)-6-(Methoxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(trimethylsilyl)oxy]hexan-2-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and triethylsilyl groups can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
(4S)-3,3-dimethyl-6-phenylmethoxy-4-triethylsilyloxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3Si/c1-7-25(8-2,9-3)24-20(21(5,6)18(4)22)15-16-23-17-19-13-11-10-12-14-19/h10-14,20H,7-9,15-17H2,1-6H3/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGKCHKBLVLVDW-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](CCOCC1=CC=CC=C1)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine](/img/structure/B8265390.png)

